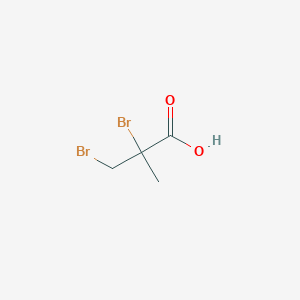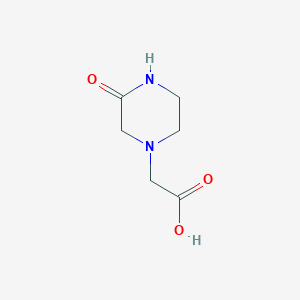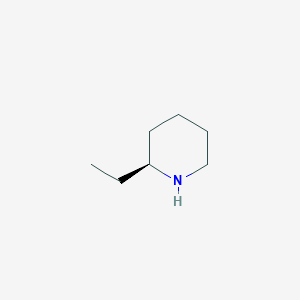
2,2-Dibutylpropano-1,3-diol
Descripción general
Descripción
2,2-Dibutylpropane-1,3-diol is an organic compound with the molecular formula C11H24O2. It is a type of diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is known for its unique structural properties, which make it useful in various chemical applications.
Aplicaciones Científicas De Investigación
2,2-Dibutylpropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: 2,2-Dibutylpropane-1,3-diol is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibutylpropane-1,3-diol typically involves the reaction of butylmagnesium bromide with 2,2-dibutylpropane-1,3-dione. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran. The reaction mixture is then quenched with water and extracted to obtain the desired diol.
Industrial Production Methods: On an industrial scale, the production of 2,2-Dibutylpropane-1,3-diol can involve the catalytic hydrogenation of 2,2-dibutylpropane-1,3-dione. This process is typically carried out under high pressure and temperature conditions, using a catalyst such as palladium on carbon.
Types of Reactions:
Oxidation: 2,2-Dibutylpropane-1,3-diol can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions to form various alcohol derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The hydroxyl groups in 2,2-Dibutylpropane-1,3-diol can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds.
Mecanismo De Acción
The mechanism by which 2,2-Dibutylpropane-1,3-diol exerts its effects is primarily through its hydroxyl groups. These groups can participate in hydrogen bonding, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved often include interactions with enzymes and other proteins that facilitate the transformation of the diol into more complex molecules.
Comparación Con Compuestos Similares
Neopentyl glycol (2,2-Dimethylpropane-1,3-diol): Similar in structure but with methyl groups instead of butyl groups.
Trimethylolpropane: Contains three hydroxyl groups and is used in similar applications.
Pentaerythritol: Contains four hydroxyl groups and is used in the production of alkyd resins and explosives.
Uniqueness: 2,2-Dibutylpropane-1,3-diol is unique due to its butyl groups, which provide different steric and electronic properties compared to other diols like neopentyl glycol. This uniqueness makes it suitable for specific applications where other diols may not be as effective.
Propiedades
IUPAC Name |
2,2-dibutylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-3-5-7-11(9-12,10-13)8-6-4-2/h12-13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMJOSRCBAXSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399110 | |
| Record name | 2,2-dibutylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24765-57-9 | |
| Record name | 2,2-dibutylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B1587981.png)







![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)
![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/new.no-structure.jpg)

